molecular formula C22H19N2OP B3747765 (3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE

(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE

Cat. No.: B3747765
M. Wt: 358.4 g/mol
InChI Key: IZABZGJFCLHNTO-UHFFFAOYSA-N
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Description

(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE is a complex organic compound that features a quinoxaline ring system substituted with a methyl group at the 3-position and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of quinoxaline with a diphenylphosphine oxide precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methyl group on the quinoxaline ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine oxide moiety may yield higher oxidation state phosphorus compounds, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.

Scientific Research Applications

(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of viruses and bacteria. The phosphine oxide moiety can coordinate with metal ions, facilitating catalytic reactions in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE is unique due to the combination of the quinoxaline and phosphine oxide moieties, which confer both biological activity and catalytic properties. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(diphenylphosphorylmethyl)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N2OP/c1-17-22(24-21-15-9-8-14-20(21)23-17)16-26(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABZGJFCLHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE
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(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE
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(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE
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(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE

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